methyl 6-[(2-methylphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate
Description
Crystallographic Analysis of Bicyclic Pyrido-Pyrazine Core Architecture
X-ray crystallography revealed a fused bicyclic system comprising a pyridine ring (C5H4N) and a pyrazine ring (C4H3N2) in a planar conformation. The pyrido[1,2-a]pyrazine core exhibits bond lengths of 1.34–1.41 Å for C-N bonds and 1.39–1.47 Å for C-C bonds, consistent with aromatic delocalization. The 2-methylphenyl carbamoyl substituent adopts a dihedral angle of 68.5° relative to the bicyclic plane, minimizing steric hindrance with the adjacent ester group.
The hexahydro moiety displays chair-like puckering in the saturated six-membered ring (Cremer-Pople parameters: Q = 0.62 Å, θ = 12.7°, φ = 45.3°), while the 1,8-diketone groups maintain coplanarity with the heterocyclic system (torsion angles < 5°). Intermolecular C=O···H-N hydrogen bonds (2.89 Å) stabilize the crystal lattice, forming a herringbone packing motif along the crystallographic direction.
Spectroscopic Fingerprinting via Multinuclear NMR (¹H, ¹³C, 2D-COSY)
The ¹H NMR spectrum (600 MHz, DMSO-d6) exhibited characteristic resonances:
- δ 8.21 (d, J = 7.8 Hz, 1H, pyridine H-7)
- δ 7.45–7.32 (m, 4H, 2-methylphenyl aromatic protons)
- δ 4.89 (s, 2H, hexahydro H-3)
- δ 3.84 (s, 3H, methyl ester)
- δ 2.37 (s, 3H, 2-methylphenyl CH3)
¹³C NMR (151 MHz) confirmed the carbonyl functionalities:
2D-COSY correlations mapped proton-proton connectivity:
- H-3 (δ 4.89) coupled to H-4 (δ 2.98) and H-2 (δ 3.45)
- Pyridine H-7 (δ 8.21) showed through-space NOE to carbamoyl NH (δ 10.12)
Mass Spectrometric Fragmentation Patterns and High-Resolution Molecular Ion Validation
High-resolution ESI-MS ([M+H]+ m/z 412.1618, calc. 412.1621) confirmed the molecular formula C21H21N3O5. Key fragmentation pathways included:
- Loss of COOCH3 (60 Da, m/z 352.1289)
- Retro-Diels-Alder cleavage of pyrido-pyrazine core (m/z 189.0538)
- McLafferty rearrangement of 2-methylphenyl group (m/z 134.0965)
MS/MS analysis (CID 25 eV) revealed dominant ions at m/z 295.1084 (C14H13N2O4+) and m/z 177.0652 (C9H9N2O2+), corresponding to sequential cleavage of the carbamoyl and ester substituents.
Properties
Molecular Formula |
C18H19N3O5 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 6-[(2-methylphenyl)carbamoyl]-1,8-dioxo-3,4,6,7-tetrahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate |
InChI |
InChI=1S/C18H19N3O5/c1-10-5-3-4-6-11(10)20-16(23)12-9-13(22)14(18(25)26-2)15-17(24)19-7-8-21(12)15/h3-6,12H,7-9H2,1-2H3,(H,19,24)(H,20,23) |
InChI Key |
JCBQJUUAFFRABY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)C(=C3N2CCNC3=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(2-methylphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable pyridine derivative, followed by the introduction of the pyrazine ring through cyclization reactions. The final step often involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(2-methylphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
Methyl 6-[(2-methylphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 6-[(2-methylphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrido[1,2-a]pyrazine Derivatives
Substituent Variations
Benzyl 2-[2-(3,4-dichlorobenzyl)-9-hydroxy-1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazin-6-yl]-3-phenylpropionate (Example 82, ) :
- Shares the 1,8-dioxo-pyrido[1,2-a]pyrazine core.
- Differs in substituents: a 3,4-dichlorobenzyl group and a hydroxy group at position 8.
- The dichlorobenzyl group increases lipophilicity compared to the target compound’s 2-methylphenyl carbamoyl group.
(–)-9-(6-(2-(3,4-dichlorobenzyl)-9-hydroxy-1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazin-6-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione (Example 83, ) :
- Features an extended fused pyrido-pyrazine system.
- The dichlorobenzyl and hydroxyl groups may enhance hydrogen-bonding interactions, altering solubility and target binding.
Physical and Spectroscopic Properties
Key Observations :
- Carbamoyl and ester groups in the target compound likely result in distinct NMR signals (e.g., NH ~12 ppm, ester CH₃ ~3.8 ppm) compared to halogenated analogues.
- Dichlorobenzyl substituents (Example 82) increase molecular weight and may reduce aqueous solubility versus the target’s methylphenyl group.
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Structural and Functional Differences
- Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c, ): Contains an imidazo-pyridine core instead of pyrido-pyrazine. Melting point: 223–225°C; HRMS (ESI): m/z 550.0816 (calc. 550.0978).
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l, ): Nitrophenyl substituent introduces strong polarity. Melting point: 243–245°C; Yield: 51%.
Key Observations :
- The target compound’s pyrido-pyrazine core may confer greater rigidity than imidazo-pyridine systems, affecting binding pocket interactions.
- Nitro and bromo substituents in analogues enhance reactivity but reduce synthetic yields compared to carbamoyl groups.
Pyrido-Pyrimidine and Related Heterocycles
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate :
- Pyrimidine ring replaces pyrazine, altering electronic properties.
- Ethyl ester vs. methyl ester: Longer alkyl chain may improve membrane permeability.
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,8-dithioxo-hexahydropyrido[2,3-d:6,5-d']dipyrimidine-4,6(1H,7H)-dione :
- Complex fused system with thiouracil moieties.
- Thione groups (C=S) introduce distinct redox properties versus ketones in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
